molecular formula C11H8N2O3S2 B5912110 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one

2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5912110
M. Wt: 280.3 g/mol
InChI Key: MLJGWRWTOGVHOS-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one, also known as MNTB, is a heterocyclic compound that has been widely studied in scientific research due to its potential therapeutic applications. MNTB belongs to the thiazole family of compounds and has a unique chemical structure that has attracted the attention of researchers in various fields.

Mechanism of Action

The mechanism of action of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth, inflammation, and oxidative stress. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress, and inhibition of inflammation. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been shown to have antimicrobial properties against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its relatively simple synthesis method and high purity. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions and has a long shelf life. However, one limitation of using 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its low solubility in water, which can make it difficult to work with in certain experiments. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one also has limited bioavailability in vivo, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the optimization of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one for specific therapeutic applications, such as cancer treatment or neuroprotection. Additionally, further studies are needed to elucidate the mechanism of action of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one and to identify potential drug targets. Finally, more research is needed to evaluate the safety and efficacy of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one in vivo, which will be essential for its potential clinical applications.

Synthesis Methods

The synthesis of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with 2-nitrobenzaldehyde in the presence of methyl iodide. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified using column chromatography. The synthesis of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is relatively straightforward and has been optimized in recent years to improve yield and purity.

Scientific Research Applications

2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to have antimicrobial properties against various pathogens.

properties

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(2-nitrophenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S2/c1-17-11-12-8(10(14)18-11)6-7-4-2-3-5-9(7)13(15)16/h2-6H,1H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJGWRWTOGVHOS-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(methylsulfanyl)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one

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